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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic features of "Bronze Red"

monoazo pigments, with a primary focus on the industrially significant C.I. Pigment Red 57:1.

This pigment, a calcium salt of 4-((4-methyl-2-sulfonatophenyl)azo)-3-hydroxy-2-

naphthalenecarboxylate, is a cornerstone in various applications, and understanding its solid-

state structure is paramount for optimizing its performance characteristics. This guide

summarizes the known crystallographic data, details the experimental protocols for its

structural determination, and visualizes the key relationships in its crystal packing.

Crystallographic Data Summary
C.I. Pigment Red 57:1 is known to exist in at least three different hydration states: anhydrous,

monohydrate, and trihydrate. While specific unit cell parameters are not publicly available in the

surveyed literature, crucial crystallographic information has been established through X-ray

powder diffraction studies. All three phases have been determined to crystallize in the

monoclinic crystal system, belonging to the space group P21/c, with four molecules (Z = 4) per

unit cell.[1][2] This consistent crystallographic framework across different hydration levels

points to a robust underlying molecular packing arrangement.
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Property Anhydrous Monohydrate Trihydrate

Chemical Formula C₁₈H₁₂CaN₂O₆S
C₁₈H₁₂CaN₂O₆S ·

H₂O

C₁₈H₁₂CaN₂O₆S ·

3H₂O

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P21/c P21/c P21/c

Molecules per Unit

Cell (Z)
4 4 4

Unit Cell Parameters Data not available Data not available Data not available

Molecular Structure and Tautomerism
A critical aspect of the solid-state structure of C.I. Pigment Red 57:1 and related β-naphthol

monoazo pigments is the existence of tautomerism. While often depicted in the azo form, solid-

state Nuclear Magnetic Resonance (NMR) studies have provided strong evidence that these

pigments predominantly exist in the hydrazone tautomeric form in the solid state. This is a key

factor influencing the pigment's color and stability.

Azo-Hydrazone Tautomerism in β-Naphthol Monoazo Pigments.

Crystal Packing and Layered Structure
The crystal structure of C.I. Pigment Red 57:1 is characterized by a distinct double-layer

arrangement.[2] This layered architecture is a consequence of the amphiphilic nature of the

pigment molecule, which contains both polar and nonpolar moieties.

Polar Layer: This layer is comprised of the calcium ions, the sulfonate and carboxylate

groups of the pigment molecule, and the water molecules of hydration. The components of

this layer are held together by strong electrostatic interactions and hydrogen bonds.[2]

Nonpolar Layer: This layer consists of the aromatic naphthalene and toluene parts of the

pigment molecules.[2]

This segregation into polar and nonpolar layers is a defining feature of the pigment's crystal

packing and significantly influences its physical and chemical properties, such as its insolubility
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and stability.

Crystal StructurePolar Layer
(Ca²⁺, SO₃⁻, COO⁻, H₂O)

Nonpolar Layer
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(Electrostatic, H-bonds, van der Waals)
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Schematic of the Layered Crystal Packing in C.I. Pigment Red 57:1.

Experimental Protocols for Crystal Structure
Determination
Due to the low solubility of organic pigments, growing single crystals suitable for single-crystal

X-ray diffraction is often challenging. Therefore, the crystal structure of C.I. Pigment Red 57:1

was determined from high-resolution X-ray powder diffraction (XRPD) data, followed by

Rietveld refinement.

X-ray Powder Diffraction (XRPD) Data Collection
A generalized protocol for collecting high-quality XRPD data for pigment analysis is as follows:

Sample Preparation: The pigment powder is gently packed into a sample holder to ensure a

flat, smooth surface and random orientation of the crystallites.

Instrument Setup: A high-resolution powder diffractometer equipped with a monochromatic

X-ray source (typically Cu Kα radiation) is used.
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Data Collection: The diffraction pattern is recorded over a wide 2θ range (e.g., 5° to 80°) with

a small step size and sufficient counting time per step to obtain good statistics.

Rietveld Refinement
The Rietveld method is a powerful technique for refining crystal structures from powder

diffraction data. It involves a least-squares fitting of a calculated diffraction pattern to the

experimental data.

Rietveld Refinement Workflow

Experimental XRPD Data

Least-Squares Refinement

Initial Structural Model
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Generalized Workflow for Rietveld Refinement of Pigment Crystal Structures.
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A step-by-step protocol for the Rietveld refinement of C.I. Pigment Red 57:1 would typically

involve:

Initial Model: An initial structural model is generated based on the known chemical

composition, the determined space group (P21/c), and estimated atomic positions.

Background Subtraction: The background contribution to the diffraction pattern is modeled

and subtracted.

Profile Fitting: The peak profiles are modeled using appropriate functions (e.g., pseudo-Voigt

or Pearson VII) to account for instrumental and sample-related broadening.

Refinement of Parameters: A sequential refinement of various parameters is performed. This

typically starts with the scale factor and background parameters, followed by the unit cell

parameters, and then the atomic coordinates and isotropic displacement parameters.

Convergence: The refinement is iterated until the calculated pattern shows a good fit to the

experimental data, as indicated by low R-factors (e.g., Rwp, Rp) and a goodness-of-fit (χ²)

value close to 1.

Conclusion
The crystal structure of "Bronze Red" monoazo pigments, exemplified by C.I. Pigment Red

57:1, is a testament to the intricate interplay of molecular structure, intermolecular forces, and

hydration state. The consistent monoclinic P21/c crystal system across its anhydrous,

monohydrate, and trihydrate forms, coupled with a distinct layered packing arrangement,

provides a solid foundation for understanding its performance characteristics. The

predominance of the hydrazone tautomer in the solid state is a crucial chemical detail. While

precise unit cell dimensions remain to be fully elucidated in publicly accessible literature, the

application of advanced techniques like X-ray powder diffraction with Rietveld refinement has

provided invaluable insights into the solid-state architecture of this important class of pigments.

This technical guide provides a comprehensive overview of the current understanding and the

methodologies employed in the structural characterization of these materials, offering a

valuable resource for researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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